molecular formula C10H12O4 B1307700 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid CAS No. 91061-82-4

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

Cat. No.: B1307700
CAS No.: 91061-82-4
M. Wt: 196.2 g/mol
InChI Key: CXHFKXRCTVOEJB-UHFFFAOYSA-N
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Description

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid is an organic compound with the molecular formula C10H12O4 It is a derivative of cyclohexadiene, featuring two carboxylic acid groups and two methyl groups at the 4 and 5 positions

Mechanism of Action

The compound is known to undergo elimination reactions . In a specific example, it was found that the electrolysis of the compound would produce a monoradical which would pick up a single hydrogen to give cyclohexene 1-carboxylic acid as a first product .

Future Directions

The compound is currently used in the laboratory to study elimination reactions . Future research could explore other potential applications of this compound in various fields of chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include cyclohexane derivatives.

    Substitution: Products include halogenated derivatives and other substituted compounds.

Scientific Research Applications

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid has several applications in scientific research:

Comparison with Similar Compounds

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid can be compared with similar compounds such as:

Properties

IUPAC Name

4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHFKXRCTVOEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=C(C1)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404292
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91061-82-4
Record name 1,4-Cyclohexadiene-1,2-dicarboxylic acid, 4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Reactant of Route 2
Reactant of Route 2
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Reactant of Route 3
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Reactant of Route 4
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Reactant of Route 5
Reactant of Route 5
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid
Reactant of Route 6
4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylic Acid

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